molecular formula C24H24N2O4S B2367970 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921570-25-4

3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2367970
CAS No.: 921570-25-4
M. Wt: 436.53
InChI Key: YDVRUAOFMUSNKS-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sophisticated chemical hybrid compound designed for pharmacological research, incorporating both benzofuran and benzamide-thiazole structural motifs. This molecule is of significant interest in early-stage drug discovery, particularly for investigating ion channel function and metabolic disorders. Its core structure is based on an N-(thiazol-2-yl)benzamide scaffold, which has been identified in scientific literature as a novel class of selective negative allosteric modulators (NAMs) for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that analogs of this chemotype exhibit state-dependent, non-competitive antagonism of Zn²⁺- and H⁺-evoked ZAC signaling, with demonstrated selectivity over other ligand-gated ion channels like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, making them valuable pharmacological tools for probing ZAC's physiological roles . Concurrently, the 7-ethoxy-benzofuran component of the molecule suggests potential parallel applications in research areas related to metabolic diseases. Benzofuran derivatives have been explored in other research contexts as activators of enzymes like glucokinase, which plays a critical role in glucose homeostasis . This unique combination of structural features positions this compound as a versatile compound for researchers investigating neuropharmacology related to ion channels and metabolic pathways involving glucose sensing and utilization. The compound is provided exclusively for research purposes in laboratory studies. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-5-12-29-18-10-6-9-17(13-18)23(27)26-24-25-19(15-31-24)21-14-16-8-7-11-20(28-4-2)22(16)30-21/h6-11,13-15H,3-5,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVRUAOFMUSNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Segment Synthesis

The 7-ethoxybenzofuran-2-carbaldehyde intermediate is synthesized via Vilsmeier-Haack formylation (Scheme 1):

Step 1 : Nitration of 2-chlorobenzothiazole

2-Chlorobenzothiazole + HNO₃/H₂SO₄ → 6-Nitro-2-chlorobenzothiazole (72% yield)   

Step 2 : Reduction to amine

6-Nitro-2-chlorobenzothiazole + Fe/AcOH → 2-Chlorobenzo[d]thiazol-6-amine (83% yield)   

Step 3 : Cyclization to benzofuran

2-Chlorobenzo[d]thiazol-6-amine → 7-Ethoxybenzofuran-2-carbaldehyde (Method adapted from )  

Thiazole Ring Formation

Thiazole construction employs Hantzsch thiazole synthesis (Table 1):

Reactants Conditions Yield Purification Source
7-Ethoxybenzofuran-2-carbaldehyde + Thioamide EtOH, Δ, 6h 68% Recrystallization (EtOAc/Hexane)
α-Bromoketone + Thiourea DMF, K₂CO₃, 80°C, 4h 61% Column chromatography (SiO₂, CH₂Cl₂/MeOH)

Key observations:

  • Electron-withdrawing groups on benzofuran improve cyclization efficiency
  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol

Benzamide Coupling

Amide bond formation utilizes Schotten-Baumann conditions (Figure 1):

Procedure :

3-Butoxybenzoyl chloride + 4-(7-Ethoxybenzofuran-2-yl)-1,3-thiazol-2-amine  
→ 3-Butoxy-N-[4-(7-ethoxybenzofuran-2-yl)-1,3-thiazol-2-yl]benzamide  

Optimized Parameters :

  • Solvent: THF/H₂O (3:1)
  • Base: NaHCO₃ (2 eq)
  • Temperature: 0°C → RT over 2h
  • Yield: 74% after silica gel purification (CH₂Cl₂:MeOH 95:5)

Comparative Analysis of Synthetic Routes

Stepwise vs Convergent Approaches

Route A (Stepwise) :

  • Benzofuran synthesis → 2. Thiazole formation → 3. Amide coupling
    Total Yield : 68% × 74% = 50.3%

Route B (Convergent) :

  • Pre-form thiazole-amine → 2. Couple with benzofuran-aldehyde → 3. Amide formation
    Total Yield : 83% × 61% = 50.6%

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Nitration Temp 0–5°C ±15% yield
Cyclization Time 4–6h <2% variation
Amidation pH 8.5–9.0 ±8% yield

Advanced Purification Techniques

Recrystallization Optimization

Solvent System Screening :

Solvent Ratio (EtOAc:Hexane) Purity (%) Recovery (%)
1:3 98.2 82
1:4 99.1 75
1:5 99.5 68

Data from indicates higher purity with increased hexane ratios at the cost of recovery yield.

Chromatographic Methods

Gradient Elution Profile :

  • 0–5min: 100% CH₂Cl₂
  • 5–20min: 0–5% MeOH
  • 20–25min: 5% MeOH isocratic

This method achieves baseline separation of:

  • Unreacted benzofuran precursor (Rf 0.42)
  • Target compound (Rf 0.57)
  • Over-alkylated byproduct (Rf 0.63)

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Variations

The compound’s analogs differ primarily in:

  • Benzamide substituents (e.g., alkoxy, halogen, sulfonamide).
  • Thiazole ring substituents (e.g., benzofuran, phenyl, pyridinyl).
  • Additional functional groups (e.g., hydrazine, sulfamoyl).

Comparative Analysis of Analogs

Table 1: Structural and Functional Comparison
Compound Name Benzamide Substituent Thiazole Substituent Biological Activity/Application Key Findings/Data Reference
3-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (Target) 3-butoxy 7-ethoxy-1-benzofuran-2-yl Not explicitly reported (structural focus) Synthesized for SAR studies; potential kinase inhibition inferred from analogs.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-methylphenyl Plant growth modulation Enhanced plant growth (129.23% vs. control, p<0.05).
2-{4-methoxy-3-[(1E)-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]phenyl}benzamide (EMAC2060) 4-methoxy Hydrazine-linked methoxyphenyl HIV-1 RT inhibition Lower reaction yield (<80%); structural complexity impacts synthesis efficiency.
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Cyclohexyl sulfamoyl 7-ethoxy-1-benzofuran-2-yl Not reported Sulfamoyl group may enhance solubility or target affinity.
2-fluoro-N-(1,3-thiazol-2-yl)benzamide 2-fluoro Unsubstituted thiazole Synthetic intermediate Planar amide conformation; dimerization via N–H⋯N hydrogen bonds.
[18F]FIMX (PET ligand) 4-fluoro Pyrimidinyl-substituted thiazole Neuroimaging (mGluR1) Used in clinical PET studies; high specificity for mGluR1 receptors.

Critical Findings

Substituent Impact on Bioactivity: Alkoxy vs. Halogen: Fluorinated benzamides (e.g., [18F]FIMX) are prioritized for PET imaging due to radiolabeling compatibility, whereas alkoxy groups (e.g., butoxy, phenoxy) correlate with enzyme modulation (e.g., plant growth ). Benzofuran vs. Phenyl: The 7-ethoxybenzofuran moiety in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl groups .

Synthetic Challenges :

  • Compounds with hydrazine linkers (e.g., EMAC2060) exhibit lower reaction yields (<80%), likely due to steric hindrance and multi-step reactivity .

Structural Conformation :

  • X-ray crystallography of 2-fluoro-N-(thiazol-2-yl)benzamide reveals a planar amide group and dimerization via hydrogen bonds, a feature conserved across analogs .

Biological Activity

Molecular Formula

The molecular formula of the compound is C21H24N2O3SC_{21}H_{24}N_2O_3S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structure features a benzamide core with additional functional groups that may influence its biological interactions.

Structural Features

  • Benzamide Core : The benzamide moiety is known for various biological activities, including antimicrobial and anti-inflammatory properties.
  • Thiazole Ring : The presence of a thiazole ring can enhance the compound's ability to interact with biological targets due to its electron-withdrawing nature.
  • Benzofuran Component : This moiety is associated with antioxidant and anticancer activities.

Antimicrobial Activity

Research indicates that benzamide derivatives often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

Compounds containing benzofuran and thiazole rings have been studied for their anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

Benzamide derivatives have also been reported to possess anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.

Case Studies

  • Antibacterial Activity : A study on a series of benzamide derivatives demonstrated that modifications in the side chains significantly impacted their antibacterial efficacy. Compounds similar to 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide were found to be more effective than traditional antibiotics like ciprofloxacin .
  • Anticancer Research : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, derivatives containing thiazole rings were tested against various cancer cell lines and exhibited significant cytotoxic effects .
  • Inflammation Studies : A recent investigation evaluated the anti-inflammatory potential of benzamide derivatives in animal models. The results indicated a marked reduction in inflammatory markers following treatment with these compounds, suggesting their therapeutic potential in inflammatory diseases .

Summary of Findings

Activity TypeObserved EffectsReferences
AntimicrobialEffective against MRSA and gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers

Q & A

Q. What are the recommended synthetic routes for 3-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including: (i) Formation of the benzofuran-thiazole core via cyclization of 7-ethoxy-benzofuran-2-carboxylic acid derivatives with thioamides under reflux in ethanol . (ii) Coupling the thiazole intermediate with 3-butoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
  • Optimization : Reaction yields improve with controlled temperature (60–70°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Purity can be verified using HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy groups at benzofuran C7 and butoxy at benzamide C3). Key signals include aromatic protons (δ 6.8–8.2 ppm) and ethoxy/butoxy methylene protons (δ 1.2–4.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 481.15 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the benzofuran-thiazole scaffold .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Root-Cause Analysis :
  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs. Use positive controls (e.g., staurosporine for kinase inhibition).
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. Add antioxidants (e.g., DTT) if thiazole or benzofuran moieties oxidize .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing butoxy with methoxy) to identify critical substituents .

Q. How can molecular docking studies predict the compound’s mechanism of action against specific targets (e.g., PI3Kγ)?

  • Workflow :
  • Target Preparation : Retrieve PI3Kγ crystal structure (PDB ID: 7JTH). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, followed by energy minimization (MMFF94 force field).
  • Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with co-crystallized ligands (RMSD ≤ 2.0 Å).
  • Analysis : Identify key interactions (e.g., hydrogen bonds with Val882, hydrophobic contacts with Trp812). Compare binding scores to known inhibitors .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?

  • In Vitro :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
    • In Vivo :
  • Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma samples over 24h. Non-compartmental analysis calculates AUC, Cₘₐₓ, and t₁/₂ .

Data Contradiction and Validation

Q. How should researchers address inconsistent cytotoxicity results across cancer cell lines?

  • Approach :
  • Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) and calculate IC₅₀ with nonlinear regression (GraphPad Prism).
  • Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

Methodological Resources

TechniqueApplicationReference
HPLC-PDAPurity analysis (>95%)
SPRBinding kinetics (KD, kon/koff)
Zebrafish xenograftIn vivo efficacy screening

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